
CEF1, Influenza Matrix Protein M1 (58-66)
概要
説明
CEF1, Influenza Matrix Protein M1 (58-66) is a peptide epitope derived from the matrix protein of the influenza A virus. This peptide sequence, Gly-Ile-Leu-Gly-Phe-Val-Phe-Thr-Leu, is recognized by CD8+ T cells and is immunodominant when restricted by HLA-A*02, a major histocompatibility complex (MHC) molecule expressed by approximately half of the human population .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CEF1, Influenza Matrix Protein M1 (58-66) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The Fmoc protecting group is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like CEF1, Influenza Matrix Protein M1 (58-66) follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques like HPLC are employed to ensure high purity and yield .
化学反応の分析
Types of Reactions
CEF1, Influenza Matrix Protein M1 (58-66) primarily undergoes:
Hydrolysis: Breaking peptide bonds in the presence of water or enzymes.
Oxidation: Oxidative modifications can occur at specific amino acid residues like methionine or cysteine.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acidic/basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.
Major Products
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues, potentially altering the peptide’s function.
科学的研究の応用
Immunological Significance
Immunodominance and HLA Restriction
- The CEF1 peptide is classified as an immunodominant epitope when restricted by the HLA-A*02 molecule, which is expressed by approximately 50% of the human population. This makes it a critical target for studying CTL responses against influenza infections .
CTL Activation and Response
- Studies have demonstrated that stimulation with the CEF1 peptide elicits strong CTL responses in peripheral blood mononuclear cells (PBMCs). These responses can be quantified using assays such as ELISPOT, which measures interferon-gamma (IFN-γ) release from activated effector cells .
Vaccine Development
T-cell Vaccine Strategies
- The CEF1 peptide is being investigated for its potential in T-cell vaccine strategies aimed at inducing specific CTL responses. For instance, the MVA-NP+M1 vaccine incorporates the GILGFVFTL epitope and is currently undergoing clinical trials to assess its efficacy in generating protective immunity against influenza .
Cross-Reactivity Research
- Research indicates that the CEF1 peptide may exhibit cross-reactivity with epitopes from other viruses, such as HIV-1 p17 Gag. This suggests that prior exposure to influenza may influence immune responses to HIV, providing insights into potential combined vaccine strategies .
Structural and Functional Insights
Role in Viral Assembly
- The M1 protein, including the CEF1 peptide region, plays a crucial role in the assembly and stability of the influenza virus. It forms a matrix layer beneath the viral envelope and interacts with viral ribonucleoproteins (vRNP), facilitating RNA synthesis within infected cells. Understanding this structural role can inform antiviral strategies targeting viral assembly processes .
Evasion Mechanisms
- Variations in amino acid residues surrounding the CEF1 epitope can affect CTL recognition, highlighting a potential immune evasion strategy employed by different strains of influenza A virus. This knowledge is vital for designing effective vaccines that can overcome these evasion tactics .
Case Studies and Research Findings
作用機序
CEF1, Influenza Matrix Protein M1 (58-66) exerts its effects by being presented on the surface of antigen-presenting cells (APCs) in the context of HLA-A*02 molecules. This presentation is recognized by CD8+ T cells, leading to their activation and subsequent immune response. The molecular targets include the T cell receptor (TCR) on CD8+ T cells, and the pathways involved are those related to T cell activation and cytotoxicity .
類似化合物との比較
Similar Compounds
CEF2, Influenza Matrix Protein M1 (58-66): Another epitope from the same protein but with slight sequence variations.
CEF3, Influenza Matrix Protein M1 (58-66): Similar in structure but differs in specific amino acid residues.
Uniqueness
CEF1, Influenza Matrix Protein M1 (58-66) is unique due to its high immunodominance and specificity for HLA-A*02, making it a valuable tool in immunological research and vaccine development .
生物活性
CEF1, also known as the Influenza Matrix Protein M1 (58-66), is a peptide derived from the matrix protein of the influenza A virus. This epitope, represented by the sequence GILGFVFTL, is crucial for understanding the immune response to influenza and has been studied for its potential applications in vaccine development and therapeutic strategies. This article reviews the biological activity of CEF1, focusing on its immunogenic properties, interactions with immune cells, and implications for cross-reactivity with other viral infections.
Structure and Conservation
The M1 protein is a major structural component of the influenza virus, located beneath the viral lipid envelope. The CEF1 peptide is highly conserved, showing a 93% conservation rate across 69 tested strains of Influenza A virus . This conservation enhances its potential as a target for T-cell responses in various populations.
T-Cell Activation
CEF1 has been shown to stimulate cytotoxic T lymphocyte (CTL) responses in peripheral blood mononuclear cells (PBMCs). The peptide specifically binds to major histocompatibility complex (MHC) molecules, particularly HLA-A*02:01, facilitating recognition by CD8+ T cells. Studies indicate that CEF1 induces a robust CTL response that is immunodominant among conserved epitopes of the influenza virus .
ELISPOT Assay Findings
In assays measuring interferon-gamma (IFN-γ) release, CEF1 demonstrated significant specificity in activating CTLs. The use of ELISPOT assays revealed that PBMCs stimulated with CEF1 exhibited a marked increase in IFN-γ-producing effector cells .
Cross-Reactivity with HIV
Interestingly, CEF1 shares sequence similarities with the HIV-1 p17 Gag protein (77-85), suggesting potential cross-reactivity. Research indicates that immunity generated by influenza infection can influence immune responses to HIV-1 epitopes . This phenomenon has implications for vaccine strategies that aim to elicit broad immune responses against multiple pathogens.
Study on H1N1pdm09
A study investigating the recognition of H1N1pdm09 by M1 58-66-specific CTLs found that this strain lacked extra-epitopic amino acids previously associated with reduced CTL recognition. Consequently, CTLs specific to M1 58-66 displayed enhanced activation and lytic activity against H1N1pdm09 compared to seasonal strains . This finding underscores the importance of monitoring amino acid substitutions in viral proteins that may affect immune recognition.
Deep Mutational Scanning
Research employing deep mutational scanning has provided insights into the functional importance of various residues within the M1 protein. This comprehensive analysis identified critical sites necessary for M1 functionality and viral replication, revealing a high tolerance for mutations in certain regions while maintaining essential structural integrity .
Table: Summary of Biological Activity Findings
Study | Findings | Implications |
---|---|---|
Immunogenicity | CEF1 induces robust CTL responses in PBMCs; strong IFN-γ release observed | Potential for use in T-cell vaccine strategies against influenza |
Cross-Reactivity | Similarities with HIV-1 p17 Gag suggest cross-reactive immune responses | May inform vaccine design targeting both influenza and HIV |
H1N1pdm09 Recognition | Enhanced CTL activation due to absence of extra-epitopic residues | Highlights the need for ongoing surveillance of viral mutations affecting immune recognition |
Deep Mutational Scanning | Identified critical residues for M1 function; high mutational tolerance in certain areas | Provides a framework for understanding M1's role in viral fitness and potential therapeutic targets |
特性
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H75N9O11/c1-10-30(8)41(56-38(60)25-50)47(66)53-34(21-27(2)3)43(62)51-26-39(61)52-35(23-32-17-13-11-14-18-32)44(63)57-40(29(6)7)46(65)54-36(24-33-19-15-12-16-20-33)45(64)58-42(31(9)59)48(67)55-37(49(68)69)22-28(4)5/h11-20,27-31,34-37,40-42,59H,10,21-26,50H2,1-9H3,(H,51,62)(H,52,61)(H,53,66)(H,54,65)(H,55,67)(H,56,60)(H,57,63)(H,58,64)(H,68,69)/t30-,31+,34-,35-,36-,37-,40-,41-,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDRFCQNHCTWII-CXECYRLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H75N9O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。